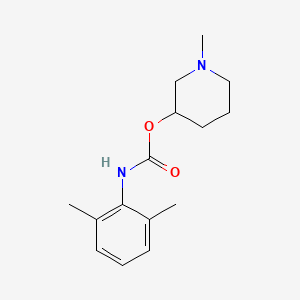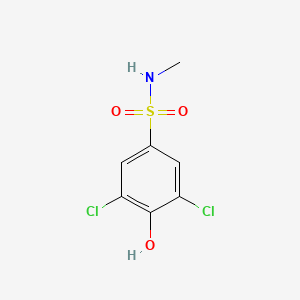
3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, a methyl group, and a sulfonamide group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide typically involves the chlorination of 4-hydroxy-N-methylbenzene-1-sulfonamide. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-oxo-N-methylbenzene-1-sulfonamide.
Reduction: Formation of 3,5-dichloro-4-hydroxy-N-methylbenzene-1-amine.
Substitution: Formation of 3,5-dimethoxy-4-hydroxy-N-methylbenzene-1-sulfonamide when methoxide is used.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial properties and its effects on microbial growth.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N-methylbenzene-1-sulfonamide: Lacks the chlorine atoms and has different reactivity.
3,5-Dichloro-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of the sulfonamide group.
3,5-Dichloro-4-hydroxybenzaldehyde: Contains an aldehyde group instead of the sulfonamide group.
Uniqueness
3,5-Dichloro-4-hydroxy-N-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and the sulfonamide group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
31972-25-5 |
|---|---|
Molekularformel |
C7H7Cl2NO3S |
Molekulargewicht |
256.11 g/mol |
IUPAC-Name |
3,5-dichloro-4-hydroxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-10-14(12,13)4-2-5(8)7(11)6(9)3-4/h2-3,10-11H,1H3 |
InChI-Schlüssel |
GDXVHPZEBSFJRB-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


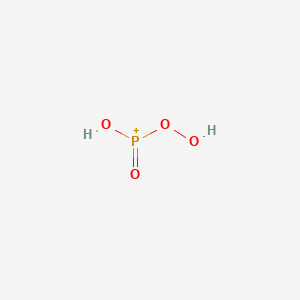

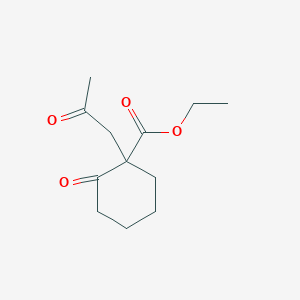

![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
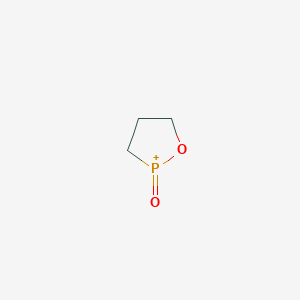
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
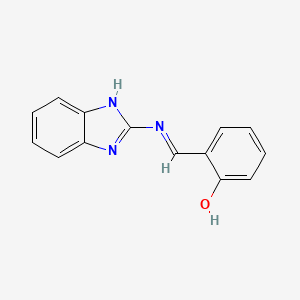

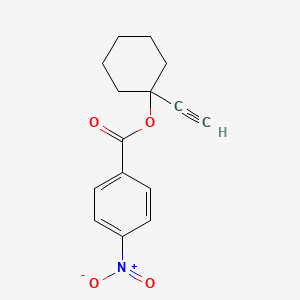

![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)

